Product packaging for 4-Chloro-3,3-difluorobutanoic acid(Cat. No.:CAS No. 2167470-97-3)

4-Chloro-3,3-difluorobutanoic acid

Cat. No.: B2672303
CAS No.: 2167470-97-3
M. Wt: 158.53
InChI Key: BVHOPKNXOPBULV-UHFFFAOYSA-N
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Description

The Role of Fluorine and Chlorine Substituents in Modulating Organic Molecule Properties and Reactivity

The incorporation of fluorine and chlorine atoms into organic molecules has profound effects on their characteristics. Fluorine, being the most electronegative element, can significantly influence a molecule's conformation, pKa, and metabolic stability. acs.org The substitution of hydrogen with fluorine can block sites of metabolic oxidation, a strategy often employed in drug design to enhance a compound's pharmacokinetic profile. google.comcas.cn Furthermore, the presence of fluorine can alter the lipophilicity of a molecule, which in turn affects its absorption and distribution within biological systems. google.com

Chlorine, while also an electronegative halogen, imparts a different set of properties. Its larger size compared to fluorine can introduce steric hindrance, influencing binding interactions with biological targets. google.com The carbon-chlorine bond is generally less stable than the carbon-fluorine bond, which can be exploited in certain chemical transformations. The introduction of chlorine into a molecule can also increase its lipophilicity and prevent metabolic hydroxylation at the site of substitution. google.com

Significance of Butanoic Acid Scaffolds in Synthetic Chemistry and Advanced Materials

Butanoic acid and its derivatives serve as versatile building blocks in synthetic chemistry. The four-carbon chain provides a flexible scaffold that can be readily functionalized to create a wide array of more complex molecules. In medicinal chemistry, butanoic acid moieties are found in the structure of various therapeutic agents. nih.govnih.gov Beyond pharmaceuticals, butanoic acid-based polymers are being explored for their potential in advanced materials, including applications in biomedical engineering and drug delivery systems.

Research Rationale and Objectives Pertaining to 4-Chloro-3,3-difluorobutanoic Acid

The compound this compound is a molecule of interest due to the unique combination of a chlorine atom and two fluorine atoms on its butanoic acid framework. While specific research on this compound is limited, its structure suggests several potential areas of investigation. The presence of both chlorine and fluorine atoms offers a unique opportunity to study the interplay of their electronic and steric effects on the molecule's reactivity and properties.

The primary research objective concerning this compound would be to synthesize and characterize the compound to understand its fundamental chemical and physical properties. Subsequent research could then explore its utility as a synthetic intermediate for the creation of more complex molecules with potential applications in pharmaceuticals or materials science. The gem-difluoro group at the 3-position and the chlorine at the 4-position present multiple reactive sites that could be selectively targeted in chemical reactions.

PropertyPredicted Value
Molecular FormulaC4H5ClF2O2
Molecular Weight158.53 g/mol
XLogP31.0
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Exact Mass158.00000
Monoisotopic Mass158.00000
Topological Polar Surface Area37.3 Ų
Heavy Atom Count9

Table 1: Predicted Physicochemical Properties of this compound. Data sourced from PubChem. uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5ClF2O2 B2672303 4-Chloro-3,3-difluorobutanoic acid CAS No. 2167470-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3,3-difluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClF2O2/c5-2-4(6,7)1-3(8)9/h1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHOPKNXOPBULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(CCl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167470-97-3
Record name 4-chloro-3,3-difluorobutanoic acid
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Synthetic Methodologies for 4 Chloro 3,3 Difluorobutanoic Acid

Strategic Considerations in Retrosynthetic Analysis

Retrosynthetic analysis of 4-chloro-3,3-difluorobutanoic acid reveals several potential disconnection points, guiding the design of synthetic routes. The primary strategic challenge lies in the selective and sequential introduction of three halogen atoms and a carboxylic acid functionality onto a four-carbon backbone.

Key disconnections can be visualized as follows:

C4-Cl Bond: Disconnecting the chlorine atom suggests a precursor such as a 4-hydroxybutanoic acid derivative or a butanoic acid susceptible to terminal chlorination.

C3-F Bonds: The geminal difluoro group is a key structural motif. Retrosynthetically, this points to a 3-oxo (β-keto) precursor, as the conversion of a ketone to a geminal difluoride is a well-established transformation. nih.gov

C-C Backbone: The butanoic acid chain can be constructed from smaller fragments through various C-C bond-forming reactions.

Based on these disconnections, a primary and logical precursor is an ester of 4-chloro-3-oxobutanoic acid . This intermediate already incorporates the C4-chlorine and the carbonyl group at C3, which is primed for difluorination. The synthesis of such 4-halo-3-oxobutanoic esters is known, often involving the direct halogenation of a 3-oxobutanoic acid ester. google.comgoogle.com

An alternative retrosynthetic approach involves building the molecule through sequential functionalization of a simpler C4 scaffold or via a multi-component reaction where the different fragments are assembled in a single pot. nih.gov These pathways must carefully manage functional group compatibility, particularly the potential for undesired reactions due to the presence of multiple electrophilic centers and the acidic proton of the carboxyl group. youtube.comyoutube.com

Direct Halogenation and Fluorination Approaches

This strategy focuses on introducing the halogen atoms onto a pre-formed butanoic acid skeleton. The order of these introductions is critical to avoid side reactions and ensure regioselectivity.

Chlorination of Butanoic Acid Precursors

The introduction of a chlorine atom at the C-4 (gamma) position of a butanoic acid derivative is a key step. pressbooks.pub Direct radical chlorination of butanoic acid often leads to a mixture of products, making selective γ-chlorination challenging. researchgate.net

A more controlled approach involves using a precursor with a functional group at the C-4 position that can be readily converted to a chloride. For instance, starting with γ-butyrolactone, which can be opened to form 4-hydroxybutanoic acid esters. The terminal hydroxyl group can then be converted to a chloride using standard reagents like thionyl chloride (SOCl₂) or Appel reaction conditions, which are generally compatible with the ester functionality. libretexts.org

Another viable precursor is a β-keto ester, such as ethyl acetoacetate. Halogenation of these compounds at the C-4 (γ) position can be achieved using various halogenating agents. For instance, the solvent-free halogenation of a 3-oxo-2-alkoxyiminobutyric acid ester with elemental halogen has been reported to produce 4-halo derivatives. google.com

PrecursorReagent(s)ProductNotes
γ-Butyrolactone1. Ethanol, H⁺ (catalyst)2. Thionyl Chloride (SOCl₂)Ethyl 4-chlorobutanoateTwo-step process involving ring-opening and subsequent chlorination.
Ethyl 3-oxobutanoateSulfuryl chloride (SO₂Cl₂)Ethyl 4-chloro-3-oxobutanoateDirect chlorination at the active methylene (B1212753) position.
4-Hydroxybutanoic acid esterTriphenylphosphine (PPh₃), Carbon tetrachloride (CCl₄)4-Chlorobutanoic acid esterAppel reaction conditions for converting alcohol to chloride. libretexts.org

Geminal Difluorination at the C-3 Position

The conversion of a carbonyl group to a geminal difluoride is a cornerstone of organofluorine chemistry and the most direct method to install the 3,3-difluoro moiety. This transformation is typically performed on a β-keto ester precursor, such as ethyl 4-chloro-3-oxobutanoate. researchgate.netclockss.org

Commonly used reagents for this deoxofluorination include sulfur tetrafluoride (SF₄) and, more conveniently on a lab scale, diethylaminosulfur trifluoride (DAST). tcichemicals.com DAST is known to convert ketones to geminal difluorides under relatively mild conditions. nih.gov Other modern fluorinating agents like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) offer enhanced thermal stability. organic-chemistry.org

The reaction mechanism generally involves the activation of the carbonyl oxygen by the fluorinating agent, followed by nucleophilic delivery of fluoride (B91410) and elimination to form the difluoride. The choice of reagent depends on factors like substrate tolerance, reaction scale, and safety considerations.

ReagentFormulaTypical ConditionsAdvantagesLimitations
Sulfur TetrafluorideSF₄High pressure, elevated temperaturePowerful, cost-effective for large scaleHighly toxic and corrosive gas; requires specialized equipment.
Diethylaminosulfur Trifluoride (DAST)Et₂NSF₃Low to ambient temperature (e.g., -78 °C to RT) in an inert solvent (e.g., CH₂Cl₂)Milder conditions, commercially available, good for lab scale. tcichemicals.comThermally unstable, can be explosive if heated above 50 °C.
Deoxo-Fluor®(CH₃OCH₂CH₂)₂NSF₃Similar to DASTMore thermally stable than DAST, often gives higher yields. organic-chemistry.orgMore expensive than DAST.

A plausible sequence would be the chlorination of ethyl 3-oxobutanoate to give ethyl 4-chloro-3-oxobutanoate, followed by geminal difluorination with DAST to yield ethyl 4-chloro-3,3-difluorobutanoate. The final step would be the hydrolysis of the ester to the target carboxylic acid.

Multi-Component Coupling and Sequential Functionalization Pathways

These routes involve constructing the carbon skeleton and introducing the functional groups in a more integrated or sequential fashion, offering flexibility in the synthesis design.

Construction of the Butanoic Acid Backbone

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, provide an efficient pathway to complex molecules. rsc.orgbeilstein-journals.orgnih.gov A hypothetical MCR for this target could involve the coupling of a two-carbon fragment bearing the carboxylic acid (or a precursor), with fragments that contribute the C3 and C4 carbons along with their respective halogen atoms. However, designing a specific MCR for this polyhalogenated target is non-trivial and would likely require significant methods development.

More practically, the backbone can be constructed using well-established C-C bond-forming reactions. For example, the reaction of a dianion of an acetoacetic acid ester with a halo-electrophile could be envisioned to build a functionalized chain. clockss.orgresearchgate.net

Introduction of Halogen Functionalities via Specific Reagents and Conditions

A sequential, step-by-step functionalization offers a highly controlled, albeit potentially longer, synthetic route. This approach allows for the optimization of each individual transformation. A representative pathway could be:

Start with a protected C4 diol: Begin with a molecule like 1,3-butanediol, where the hydroxyl groups can be selectively protected and deprotected.

Oxidation: The hydroxyl group at the C-3 position is selectively oxidized to a ketone, yielding a protected 4-hydroxy-3-butanone derivative.

Geminal Difluorination: The ketone is converted to the 3,3-difluoro group using a reagent like DAST.

Chlorination: The C-4 hydroxyl group is converted to a chloride using a reagent like thionyl chloride or under Appel conditions. organic-chemistry.org This step must be chosen carefully to ensure it does not react with the difluorinated center.

Chain Extension and Oxidation: The terminal carbon (C1) is oxidized to a carboxylic acid. This could be achieved from a precursor like a terminal alkyne or a primary alcohol at the C1 position.

This stepwise approach provides multiple points for purification and characterization, ensuring the integrity of the final product.

Transformation StepStarting FunctionalityReagent(s)Resulting Functionality
Selective OxidationSecondary Alcohol (-OH at C3)Pyridinium chlorochromate (PCC)Ketone (=O at C3)
Geminal DifluorinationKetone (=O at C3)Diethylaminosulfur trifluoride (DAST)Difluoride (-CF₂- at C3)
Deoxy-chlorinationPrimary Alcohol (-OH at C4)Thionyl chloride (SOCl₂), PyridineAlkyl Chloride (-Cl at C4)
Carboxylic Acid FormationPrimary Alcohol (-CH₂OH at C1)Jones Reagent (CrO₃, H₂SO₄, acetone)Carboxylic Acid (-COOH at C1)

Optimization of Reaction Conditions and Yields in Academic Synthesis

In the academic pursuit of synthesizing chlorinated and fluorinated butanoic acid derivatives, the optimization of reaction parameters is crucial for achieving viable yields. Research into the synthesis of a structurally related isomer, 4-chloro-4,4-difluorobutanoic acid, provides valuable insight into the factors influencing the formation of the target compound.

One notable study investigated the synthesis of 4-chloro-4,4-difluorobutanoic acid from 2,2-difluorocyclopropanecarbonyl chloride. ufl.edu The reaction aimed to open the cyclopropane (B1198618) ring to form the desired linear butanoic acid derivative. A key aspect of this research was the optimization of the amount of Lewis acid catalyst, specifically aluminum chloride (AlCl₃), to improve the reaction yield. ufl.edu

The experimental findings demonstrated a clear correlation between the equivalents of aluminum chloride used and the percentage yield of the product. The study systematically varied the amount of catalyst and recorded the corresponding yield of 4-chloro-4,4-difluorobutanoic acid, as well as the recovery of the starting material in its hydrolyzed form, 2,2-difluorocyclopropanecarboxylic acid. ufl.edu

The results, as summarized in the table below, indicate that an increase in the amount of aluminum chloride leads to a higher yield of the desired ring-opened product. ufl.edu

Effect of Aluminum Chloride Amount on the Synthesis of 4-chloro-4,4-difluorobutanoic acid ufl.edu

Equivalents of AlCl₃ Yield of 4-chloro-4,4-difluorobutanoic acid (%) Recovered Starting Material (%)
0.0 9 4
0.1 4 70
0.3 36 24
0.5 43 12

Data sourced from a study on the synthesis of the isomer 4-chloro-4,4-difluorobutanoic acid.

The data reveals that in the absence of the catalyst, the yield of the desired product was minimal at 9%. ufl.edu The introduction of just 0.1 equivalents of aluminum chloride resulted in a lower yield of 4%, with a substantial 70% of the starting material being recovered. ufl.edu However, a significant improvement was observed upon increasing the catalyst loading. With 0.3 equivalents of AlCl₃, the yield jumped to 36%, and a further increase to 0.5 equivalents pushed the yield to its highest observed value of 43%. ufl.edu Concurrently, the amount of recovered starting material decreased as more of it was converted to the product. ufl.edu The study also noted that extending the reaction time to six hours did not have any discernible effect on the outcome when using these optimized catalyst amounts. ufl.edu

These findings underscore the critical role of the catalyst concentration in this synthetic transformation. While these results are for a closely related isomer, they provide a strong foundation for the optimization of synthetic routes to this compound, suggesting that careful control of the Lewis acid catalyst is a key parameter for maximizing the yield.

Elucidation of Chemical Transformations and Reaction Mechanisms

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of derivatives, such as esters and amides, or reduced to alcohols and aldehydes under specific conditions.

The conversion of 4-chloro-3,3-difluorobutanoic acid into its corresponding esters and amides can be achieved through several standard synthetic methodologies.

Esterification: The formation of esters from this compound can be accomplished under both acidic and neutral conditions. The classical Fischer esterification involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk This is an equilibrium-driven process, and using the alcohol as the solvent helps to shift the equilibrium towards the ester product. masterorganicchemistry.com

Alternatively, for substrates that may be sensitive to strong acid and heat, esterification can be performed under milder, neutral conditions. A common method involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This reaction typically proceeds at room temperature in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) and is highly efficient. orgsyn.org

MethodReagents & ConditionsDescription
Fischer Esterification Alcohol (serves as solvent), cat. H₂SO₄, heat (reflux)An equilibrium reaction driven to completion by a large excess of the alcohol. chemguide.co.ukscienceready.com.au
DCC/DMAP Coupling Alcohol, Dicyclohexylcarbodiimide (DCC), cat. 4-(Dimethylamino)pyridine (DMAP), CH₂Cl₂, room temp.A mild method suitable for acid-sensitive substrates, proceeding through an activated carboxylic acid derivative. orgsyn.org

Amidation: The synthesis of amides from this compound generally requires activation of the carboxyl group or the use of specific catalysts. One common laboratory approach is the conversion of the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). libretexts.org The resulting 4-chloro-3,3-difluorobutanoyl chloride can then react readily with a primary or secondary amine to form the corresponding amide. libretexts.orgyoutube.com

Direct amidation, which avoids the isolation of the highly reactive acyl chloride, can be achieved using catalysts. For instance, titanium tetrafluoride (TiF₄) has been shown to catalyze the direct condensation of aliphatic carboxylic acids with amines in refluxing toluene, providing the amide product in good yields. rsc.org Other standard peptide coupling reagents, such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also effective for forming amide bonds under mild conditions, particularly in complex syntheses. nih.gov

MethodReagents & ConditionsDescription
Via Acyl Chloride 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂), base (e.g., Et₃N)Two-step process involving the formation of a highly reactive acyl chloride intermediate, which is then quenched with an amine. libretexts.org
Catalytic Amidation Amine (R-NH₂), cat. TiF₄, Toluene, refluxA direct condensation reaction between the acid and amine, promoted by a Lewis acidic catalyst. rsc.org

The carbonyl carbon of the carboxylic acid can be reduced to yield either a primary alcohol or an aldehyde, although the latter requires more controlled conditions.

Reduction to 4-chloro-3,3-difluoro-1-butanol: The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is a strong hydride donor capable of efficiently reducing carboxylic acids and their derivatives. masterorganicchemistry.com The reaction with this compound would yield 4-chloro-3,3-difluoro-1-butanol. In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.org

TransformationReagentProductNotes
Acid to AlcoholLithium Aluminum Hydride (LiAlH₄)4-chloro-3,3-difluoro-1-butanolA powerful, non-selective reducing agent. NaBH₄ is ineffective. masterorganicchemistry.comlibretexts.org

Synthesis of 4-chloro-3,3-difluoro-butanal: Isolating the aldehyde from the direct reduction of a carboxylic acid is typically not feasible, as the aldehyde intermediate is more reactive towards the reducing agent than the starting acid. libretexts.org Therefore, a two-step approach is commonly employed. First, the carboxylic acid is fully reduced to the primary alcohol, 4-chloro-3,3-difluoro-1-butanol, as described above. Subsequently, the alcohol is oxidized to the aldehyde using a mild and controlled oxidation method.

The Swern oxidation is a well-established method for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid. organic-chemistry.org This reaction uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or a similar agent, followed by the addition of a hindered base like triethylamine (B128534) (Et₃N) at very low temperatures (typically below -60 °C). wikipedia.orgadichemistry.com An alternative strategy involves converting the carboxylic acid to its corresponding acid chloride, which can then be selectively reduced to the aldehyde using a less reactive, sterically hindered hydride reagent such as lithium tri(t-butoxy)aluminum hydride [LiAl(OᵗBu)₃H] at -78 °C. chemistrysteps.com

StrategyStep 1Step 2Product
Oxidation of Alcohol Reduction of acid with LiAlH₄ to 4-chloro-3,3-difluoro-1-butanol.Swern Oxidation: (COCl)₂, DMSO, Et₃N, -78 °C. adichemistry.com4-chloro-3,3-difluoro-butanal
Reduction of Acid Chloride Conversion of acid to 4-chloro-3,3-difluorobutanoyl chloride with SOCl₂.Reduction with LiAl(OᵗBu)₃H at -78 °C. chemistrysteps.com4-chloro-3,3-difluoro-butanal

Investigation of Halogen-Dependent Reactivity

The presence of both chlorine and fluorine atoms profoundly influences the molecule's reactivity, creating unique electronic environments and enabling specific chemical transformations.

The primary chloride at the C-4 position serves as a leaving group, allowing for nucleophilic substitution reactions (Sₙ2). This enables the introduction of a wide range of functional groups at this position. For instance, reaction with sodium azide (B81097) (NaN₃) in an aprotic polar solvent like dimethylformamide (DMF) is a standard method for introducing an azido (B1232118) group. smolecule.com This reaction serves as a useful model for substitutions with other nucleophiles. The synthesis of 4-azido-3,3-difluorobutanoic acid would proceed via an Sₙ2 mechanism at the C-4 carbon. Such reactions may require elevated temperatures to achieve reasonable rates. smolecule.com

Other nucleophiles, such as amines, thiols, and cyanides, can also be expected to displace the chloride, providing access to a diverse library of derivatives. The reaction of related chlorohydrins like 3-chloro-1-butanol with amines has been shown to proceed via a direct Sₙ2 mechanism. umich.eduresearchgate.net

ReactionNucleophileReagents & ConditionsProduct
Azide Substitution Azide (N₃⁻)Sodium Azide (NaN₃), DMF, heat4-azido-3,3-difluorobutanoic acid smolecule.com
Amination Amine (R-NH₂)Isopropylamine4-(isopropylamino)-3,3-difluorobutanoic acid (by analogy) umich.eduresearchgate.net

The two fluorine atoms at the C-3 position exert a powerful influence on the electronic properties of the rest of the molecule.

Effect on the Carbonyl Group: Fluorine is the most electronegative element, and the two fluorine atoms create a strong electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds to the adjacent C-2 carbon and subsequently to the carbonyl group. This withdrawal of electron density makes the carbonyl carbon more electrophilic and also stabilizes the carboxylate conjugate base, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa) compared to non-fluorinated butanoic acid. smolecule.com

Effect on the Alkyl Group: The gem-difluoro group also affects the reactivity of the adjacent C-4 carbon. The strong inductive withdrawal of electron density by the CF₂ group would significantly destabilize any positive charge development at C-4. Consequently, reaction pathways that involve a carbocation intermediate at this position, such as an Sₙ1 reaction, are highly disfavored. This electronic deactivation can make Sₙ2 reactions more sluggish compared to their non-fluorinated analogs, as the transition state development is also affected. wikipedia.org In medicinal chemistry, the CF₂ group is often used as a bioisostere for a ketone or an ether oxygen, as it can mimic the steric and electronic properties of these groups while offering increased metabolic stability.

This compound can undergo β-elimination reactions in the presence of a base to remove hydrogen chloride (HCl) and form a carbon-carbon double bond, yielding a fluorinated butenoic acid. The mechanism of this elimination can follow several pathways (E1, E2, or E1cB), depending on the reaction conditions, particularly the strength of the base. byjus.comwikipedia.org

E2 Mechanism: This is a concerted, one-step process where the base removes a proton from C-2 while the chloride ion departs from C-4 simultaneously. This pathway is favored by strong bases. libretexts.org

E1 Mechanism: This is a two-step process involving the initial departure of the chloride ion to form a primary carbocation at C-4, which is then deprotonated. This mechanism is highly unlikely for this substrate due to the electronic destabilization of the carbocation by the adjacent CF₂ group. libretexts.org

E1cB Mechanism: This two-step pathway involves the initial removal of a proton by a base to form a carbanion intermediate, which then expels the leaving group. This mechanism is favored when the proton being removed is particularly acidic and the leaving group is poor. ksu.edu.sa Given the electron-withdrawing nature of the CF₂ group, the protons on C-2 are somewhat acidified, but the chloride is a relatively good leaving group, making a pure E1cB pathway less probable than E2 under typical conditions. acs.org

The regiochemistry of the elimination depends on which proton is removed. Abstraction of a proton from C-2 would lead to the formation of 4-chloro-3,3-difluorobut-1-enoic acid , which is not a direct elimination of HCl. The primary pathway for HCl elimination involves abstraction of a proton from the C-2 methylene (B1212753) group, leading to the formation of (E/Z)-4-chloro-3,3-difluorobut-2-enoic acid . However, the most likely elimination would be dehydrofluorination if a strong enough base is used, or dehydrochlorination. Assuming dehydrochlorination, the formation of 3,3-difluorobut-3-enoic acid (if a proton from C-4 were available, which it is not) or (E/Z)-3,3-difluorobut-2-enoic acid (from proton removal at C-2) are possibilities, though the latter involves elimination of HF and migration, which is complex. The most direct elimination is dehydrochlorination involving a proton from C-2, which would be challenging. A more plausible elimination would be dehydrofluorination from C-3 and a proton from C-2 or C-4, if the base is strong enough. Given the structure, elimination of HCl via an E2 mechanism is the most text-book expected pathway, leading to 3,3-difluorobut-2-enoic acid , with the stability of the resulting conjugated system being a significant driving force.

MechanismCharacteristicsFavored ByPlausibility for this Compound
E2 Bimolecular, single concerted step. wikipedia.orgStrong bases (e.g., RO⁻, OH⁻). libretexts.orgHigh. The most probable pathway for dehydrochlorination.
E1 Unimolecular, two steps via carbocation. libretexts.orgWeak bases, protic solvents.Very low, due to destabilized primary carbocation adjacent to CF₂ group.
E1cB Unimolecular, two steps via carbanion. ksu.edu.saAcidic α-protons, poor leaving group.Low, as chloride is a good leaving group.

Derivatization Strategies for Complex Molecular Architectures

The presence of multiple reactive sites in this compound makes it an ideal starting material for the construction of intricate molecules. Chemists have capitalized on its structure to forge new carbon-carbon and carbon-heteroatom bonds, leading to a variety of complex and functionally rich compounds.

Building Block Utility in Cascade or Multi-Step Syntheses

This compound serves as a key starting material in multi-step synthetic sequences. A primary transformation involves the conversion of the chloromethyl group to an amino group, yielding 4-amino-3,3-difluorobutanoic acid. This amino acid derivative is a valuable intermediate for further molecular elaboration. google.comfluorochem.co.ukchemscene.comsigmaaldrich.com

One notable example of its application is in the synthesis of quinazoline (B50416) and quinoline (B57606) compounds. In a documented multi-step synthesis, 4-amino-3,3-difluorobutanoic acid hydrochloride is reacted with phthalic anhydride (B1165640) in the presence of sodium acetate (B1210297) and acetic acid. google.com This reaction forms a phthalimido-protected intermediate, which can then undergo further transformations to construct the desired heterocyclic systems. The reaction is typically carried out at elevated temperatures, such as 120°C, to drive the condensation and cyclization. google.com

The resulting N-protected difluoro-amino acid can be utilized in peptide synthesis, where the difluoromethylene group can act as a non-hydrolyzable mimic of a peptide bond or introduce conformational constraints. The synthesis of N-Boc-L-2-amino-4-(diethylphosphono)-4,4-difluorobutanoic acid, for instance, highlights the utility of such building blocks in creating nonhydrolyzable phosphoserine peptide analogues. lookchem.com

Reactant 1Reactant 2ReagentsProductApplication
4-amino-3,3-difluorobutanoic acid hydrochloridePhthalic anhydrideSodium acetate, Acetic acidN-(3,3-difluoro-3-carboxypropyl)phthalimideIntermediate for quinazoline and quinoline synthesis google.com
4-amino-3,3-difluorobutanoic acidBoc-anhydrideBaseN-Boc-4-amino-3,3-difluorobutanoic acidPrecursor for peptide synthesis

Formation of Organofluorine Heterocycles or Chains

The strategic positioning of functional groups in this compound and its derivatives facilitates the construction of various organofluorine heterocycles and fluorinated linear chains.

The intramolecular cyclization of 4-amino-3,3-difluorobutanoic acid derivatives is a key strategy for synthesizing fluorinated heterocycles such as pyrrolidines and piperidines. nih.govnih.govnih.govresearchgate.net These fluorinated heterocycles are of significant interest in medicinal chemistry due to their potential to modulate biological activity. nih.gov The synthesis of these heterocycles often involves the initial conversion of the chloro group of this compound to an amino group, followed by protection and subsequent cyclization of the resulting amino acid.

For instance, the reduction of the carboxylic acid to an alcohol, followed by activation of the alcohol and subsequent intramolecular nucleophilic substitution by the amino group, can lead to the formation of 3,3-difluoropyrrolidine (B39680) derivatives. Alternatively, intramolecular amide bond formation can yield 4,4-difluoropyrrolidin-2-one.

The synthesis of fluorinated piperidines can also be envisioned through multi-step sequences starting from this compound. While direct cyclization to a six-membered ring is challenging, homologation of the carboxylic acid followed by cyclization strategies can provide access to these valuable scaffolds. The synthesis of 4-substituted 3,3-difluoropiperidines has been reported through a multi-step sequence involving a 1,4-addition of ethyl bromodifluoroacetate to an acrylonitrile (B1666552) derivative, followed by reduction, lactamization, and subsequent reduction of the lactam. nih.gov This highlights the utility of difluorinated building blocks in constructing complex heterocyclic systems.

Furthermore, this compound can serve as a precursor for the synthesis of fluorinated aliphatic chains. The carboxylic acid functionality can be subjected to various transformations, such as reduction to an alcohol, conversion to an aldehyde, or chain extension reactions like the Arndt-Eistert homologation. The chloro group can be displaced by a variety of nucleophiles to introduce further functionality into the chain. These fluorinated chains are valuable components for the synthesis of fluorinated fatty acids, lipids, and other biologically active molecules.

Starting MaterialTarget Heterocycle/ChainKey Transformation(s)
4-amino-3,3-difluorobutanoic acid3,3-difluoropyrrolidineReduction of carboxylic acid, intramolecular cyclization
4-amino-3,3-difluorobutanoic acid4,4-difluoropyrrolidin-2-oneIntramolecular amidation
This compoundFluorinated aliphatic chainsReduction, oxidation, chain extension, nucleophilic substitution

Advanced Spectroscopic and Analytical Characterization for Structural Authenticity and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of 4-Chloro-3,3-difluorobutanoic acid. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed picture of the molecular framework can be constructed.

High-resolution proton (¹H) NMR spectroscopy provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The methylene (B1212753) group adjacent to the carboxylic acid (at C2) and the methylene group adjacent to the chlorine atom (at C4) will exhibit distinct chemical shifts and coupling patterns. The protons on C2 are expected to appear as a triplet due to coupling with the two fluorine atoms on C3. The protons on C4 are anticipated to show a triplet due to coupling with the protons on C2. The acidic proton of the carboxylic acid group will typically appear as a broad singlet at a downfield chemical shift.

While specific spectral data for this compound is not widely available in the provided search results, general principles of ¹H NMR can be applied. For instance, in related structures like ethyl 4-chloro-3,3-difluorobutanoate, the methylene protons adjacent to the carbonyl group and the halogenated carbon show characteristic shifts and multiplicities that aid in structural confirmation. sorbonne-universite.fr

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J)
H-22.8 - 3.2Triplet (t)JH-F
H-43.8 - 4.2Triplet (t)JH-H
OH10 - 13Singlet (s)N/A

Note: Predicted values are based on general principles and data from analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone of the molecule. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift indicating its electronic environment and hybridization state. The carbonyl carbon of the carboxylic acid is expected to have the most downfield shift. The carbon atom bonded to the two fluorine atoms (C3) will exhibit a characteristic triplet in the proton-coupled spectrum due to one-bond C-F coupling. The chemical shifts of the methylene carbons (C2 and C4) will be influenced by the adjacent electron-withdrawing groups.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm) Multiplicity (Proton-Coupled)
C-1 (C=O)170 - 180Singlet
C-235 - 45Triplet
C-3115 - 125Triplet
C-440 - 50Triplet

Note: Predicted values are based on general principles and data from analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR is a powerful technique for directly observing the fluorine atoms within a molecule. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, clear signals. nih.gov In this compound, the two fluorine atoms are chemically equivalent and will therefore produce a single signal. The multiplicity of this signal will be a triplet due to coupling with the adjacent methylene protons at C2. The chemical shift of the fluorine signal provides information about its electronic environment.

To unequivocally confirm the structural assignment of this compound, two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be expected between the signals of the protons on C2 and C4, confirming their connectivity through the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the C2 protons and the C2 carbon, as well as the C4 protons and the C4 carbon. This helps in the definitive assignment of both the proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular weight and elemental formula of a compound. rsc.org

For this compound (C₄H₅ClF₂O₂), the theoretical exact mass can be calculated with high precision. nih.govuni.lu Experimental measurement of the exact mass via HRMS allows for the confirmation of the elemental composition, as very few combinations of atoms will result in the same measured mass. PubChem lists a monoisotopic mass of 157.99461 Da for this compound. uni.lu

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Adduct Predicted m/z
[M+H]⁺159.00189
[M+Na]⁺180.98383
[M-H]⁻156.98733

Source: Predicted values from PubChemLite. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of molecules by probing their characteristic vibrational modes. nih.gov The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions, provided there is a change in the dipole moment. Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, with shifts in frequency corresponding to the vibrational energy levels. Together, they provide a comprehensive vibrational fingerprint, unique to the molecule's specific arrangement of atoms and bonds. scispace.com

The vibrational spectrum of this compound is dominated by absorptions characteristic of its key functional groups: the carboxylic acid and the carbon-halogen bonds.

The carbonyl (C=O) stretching vibration is one of the most intense and recognizable bands in the IR spectrum of a carboxylic acid. wikipedia.org For simple aliphatic carboxylic acids like butanoic acid, this band typically appears in the region of 1700–1725 cm⁻¹. docbrown.info However, the presence of highly electronegative substituents on the α- or β-carbon can significantly influence the position of this absorption. The two fluorine atoms at the C3 position in this compound are expected to exert a strong electron-withdrawing inductive effect, which typically shifts the C=O stretching frequency to a higher wavenumber (a "blue shift"). This is because the inductive effect tends to strengthen and shorten the carbonyl bond.

The carbon-halogen (C-X) bonds also give rise to characteristic absorptions, although they are typically found in the fingerprint region of the spectrum (< 1500 cm⁻¹).

C-F Stretching: Carbon-fluorine bonds are very strong and polar, resulting in intense IR absorptions. These stretching vibrations typically occur in the 1000–1400 cm⁻¹ range. The presence of two fluorine atoms on the same carbon (a gem-difluoro group) often leads to two distinct stretching bands, an asymmetric and a symmetric stretch.

C-Cl Stretching: The carbon-chlorine stretching vibration is found at lower frequencies, generally in the 600–800 cm⁻¹ range. This absorption is often of medium to strong intensity.

The O-H stretching vibration of the carboxylic acid group is also a key feature, appearing as a very broad band in the 2500–3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the condensed phase. wikipedia.orgdocbrown.info

Table 1: Expected Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
O-H StretchCarboxylic Acid (-COOH)2500 - 3300Broad, StrongCharacteristic of hydrogen-bonded dimers. wikipedia.org
C=O StretchCarbonyl (-COOH)1720 - 1750Strong, SharpShifted to higher frequency due to the inductive effect of adjacent fluorine atoms. pg.edu.pl
C-F StretchDifluoro Group (-CF₂)1100 - 1350StrongOften appears as two distinct bands (asymmetric and symmetric).
C-O StretchCarboxylic Acid (-COOH)1210 - 1320Medium
C-Cl StretchChloro-alkane (-CH₂Cl)600 - 800Medium-StrongLocated in the lower fingerprint region.

Advanced Chromatographic Techniques for Purity Profiling and Separation Science

Chromatography is an indispensable tool for assessing the purity of this compound, separating it from starting materials, byproducts, and degradants. Both gas and liquid chromatography offer powerful solutions for its analysis.

Gas chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. gcms.cz However, carboxylic acids like this compound are polar and have low volatility due to strong intermolecular hydrogen bonding, making them unsuitable for direct GC analysis. youtube.com To overcome this, derivatization is employed to convert the non-volatile acid into a more volatile and thermally stable derivative. gcms.cz

Common derivatization strategies involve converting the acidic proton of the carboxyl group into a less polar functional group, such as an ester or a silyl (B83357) ether. gcms.czyoutube.com

Esterification: This is a widely used method where the carboxylic acid is reacted with an alcohol in the presence of a catalyst (e.g., BF₃) to form an ester. For instance, reaction with butanol would yield butyl 4-chloro-3,3-difluorobutanoate. nih.gov Reagents like pentafluorobenzyl bromide (PFBBr) are also used to create derivatives that are highly sensitive to electron capture detection (ECD) or mass spectrometry. nih.gov

Silylation: This process replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce volatile TMS-esters that are readily analyzed by GC-MS. nih.gov

Once derivatized, the sample is injected into the GC-MS system. The volatile derivative is separated from other components on a capillary column (e.g., a DB-5ms column) and subsequently ionized and detected by the mass spectrometer. The resulting mass spectrum provides structural information based on the fragmentation pattern of the derivative, allowing for definitive identification and purity assessment. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

Derivatization MethodReagentResulting DerivativeKey Advantages
Esterification (Alkylation)BF₃/ButanolButyl EsterRobust and quantitative method for creating stable esters. nih.gov
Esterification (Alkylation)Pentafluorobenzyl Bromide (PFBBr)Pentafluorobenzyl (PFB) EsterCreates derivatives with high electron affinity, enhancing detection sensitivity. nih.gov
SilylationMSTFA or BSTFATrimethylsilyl (TMS) EsterReaction is fast and quantitative, producing thermally stable and volatile derivatives. youtube.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds, making it exceptionally well-suited for the direct analysis of this compound without derivatization. ekb.eg

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In this setup, the compound is separated on a non-polar stationary phase (e.g., octadecyl-bonded silica, C18) using a polar mobile phase. iaea.orgmdpi.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ekb.eg To ensure good peak shape and reproducible retention times for the acidic analyte, a modifier such as phosphoric acid, formic acid, or trifluoroacetic acid (TFA) is often added to the mobile phase to suppress the ionization of the carboxyl group. researchgate.netgoogle.com

Quantitative Analysis: For quantitative analysis, a detector, most commonly a UV detector set at a low wavelength (e.g., 205-210 nm) where the carboxylic acid absorbs, is used. ekb.eg A calibration curve is constructed by analyzing standards of known concentrations. The concentration of this compound in an unknown sample can then be accurately determined by comparing its peak area to the calibration curve. For higher sensitivity, the acid can be derivatized with a fluorescent tag, such as 3-bromoacetyl coumarin, allowing for fluorescence detection. iaea.orgnih.gov

Preparative Separations: HPLC methods are highly scalable. An analytical method developed for purity assessment can be adapted for preparative chromatography to purify larger quantities of the compound. sielc.com This involves using a larger column and a higher flow rate to isolate the target compound from impurities, yielding a high-purity final product.

Table 3: Typical RP-HPLC Conditions for this compound Analysis

ParameterTypical SettingPurpose
Column C18 (Octadecyl), e.g., 4.6 x 250 mm, 5 µmNon-polar stationary phase for reversed-phase separation. ekb.eg
Mobile Phase Acetonitrile / Water with 0.1% Phosphoric AcidPolar eluent; acid modifier suppresses ionization for better peak shape. sielc.com
Elution Mode Isocratic or GradientIsocratic for simple mixtures; gradient for complex samples with varying polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detector UV at 205 nmDetection of the carboxyl functional group. ekb.eg
Injection Volume 10-20 µLStandard volume for analytical HPLC.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Conformation Analysis

The arrangement of atoms and electrons in a molecule dictates its physical and chemical behavior. Computational methods allow for a detailed exploration of these characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry, and to calculate the relative energies of different conformations (isomers that differ by rotation around single bonds).

For halogenated carboxylic acids, DFT calculations, often using functionals like B3LYP or M06-2X and basis sets such as 6-311+G(d,p), can predict bond lengths, bond angles, and dihedral angles. mdpi.comuantwerpen.be These calculations are crucial for understanding how the presence of electronegative halogen atoms influences the molecular structure. For instance, studies on perfluoropropionic acid have revealed an equilibrium between different conformers, with the gauche-syn conformer being the most stable. mdpi.com A similar conformational analysis for 4-Chloro-3,3-difluorobutanoic acid would be expected to identify several low-energy conformers arising from rotations around the C-C single bonds.

Table 1: Illustrative Conformational Energy Data for a Fluorinated Carboxylic Acid (Perfluoropropionic Acid) This table presents data for Perfluoropropionic Acid as a representative example of conformational analysis using DFT.

ConformerDihedral Angle (C-C-C=O)Relative Energy (kcal/mol)Population at 298 K (%)
gauche-syn102.5°0.0085.1
syn-syn0.0°1.2214.7
gauche-anti102.5°3.650.2

Source: Adapted from a computational study on Perfluoropropionic Acid. mdpi.com

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, provides a rigorous method for analyzing the electron density distribution in a molecule, which is calculated using methods like DFT. researchgate.net This analysis allows for the characterization of chemical bonds and non-covalent interactions. By identifying bond critical points (BCPs) in the electron density, one can assess the nature of a chemical bond (e.g., covalent vs. ionic character).

For this compound, an AIM analysis would be particularly insightful for understanding the nature of the C-F, C-Cl, and C-C bonds, as well as any intramolecular hydrogen bonding involving the carboxylic acid group. researchgate.net The electron density and its Laplacian at the BCPs provide quantitative measures of bond strength and type. Such analysis has been used to study the resonance effect of halogens in various systems. researchgate.net

Prediction of Spectroscopic Parameters (e.g., Computational NMR and IR)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of new compounds.

DFT calculations can predict the vibrational frequencies corresponding to infrared (IR) spectra and the chemical shifts and coupling constants for nuclear magnetic resonance (NMR) spectra. uantwerpen.beresearchgate.net For fluorinated molecules, predicting ¹⁹F NMR spectra is particularly important. researchgate.netresearchgate.net The accuracy of these predictions is highly dependent on the chosen functional and basis set. For example, the M06-2X functional has been shown to be effective for predicting C-F vibrational modes. uantwerpen.be

For this compound, computational prediction of its ¹H, ¹³C, and ¹⁹F NMR spectra, as well as its IR spectrum, would provide a theoretical benchmark for experimental characterization. walisongo.ac.idnih.gov The calculated spectra can help in assigning experimental signals to specific atoms and vibrational modes within the molecule.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Halogenated Compound This table demonstrates the typical accuracy of computationally predicted spectroscopic data for a related class of compounds.

Spectroscopic ParameterComputational MethodPredicted ValueExperimental Value
¹³C Chemical Shift (C-Br)DFT (B3LYP/6-31G)120.5 ppm122.1 ppm
¹³C Chemical Shift (C-F)DFT (B3LYP/6-31G)163.2 ppm (d, J=245 Hz)164.5 ppm (d, J=248 Hz)
IR Freq. (C=O stretch)DFT (B3LYP/6-311+G**)1750 cm⁻¹1735 cm⁻¹

Source: Representative data adapted from various computational and experimental studies on halogenated organic compounds. uantwerpen.bewalisongo.ac.idnih.gov

Exploration of Reaction Pathways and Transition States

Understanding how a molecule reacts is fundamental to its application in synthesis. Computational chemistry allows for the detailed exploration of reaction mechanisms.

DFT can be used to model the entire energy profile of a chemical reaction, including the structures and energies of reactants, products, intermediates, and, crucially, transition states. This provides a detailed, step-by-step picture of the reaction mechanism.

For this compound, one could computationally study various reactions, such as further halogenation at the α-carbon (a Hell-Volhard-Zelinsky-type reaction) or esterification of the carboxylic acid group. acs.orgchemistrysteps.com For instance, studies on the fluorocyclization of unsaturated carboxylic acids have used DFT to determine whether the reaction proceeds via a "fluorination first" or "cyclization first" mechanism, revealing that the pathway can depend on the substrate's properties. nih.gov Similarly, the mechanism of decarboxylative halogenation has been investigated using computational methods, supporting a radical-based pathway. nih.govacs.org

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and outcomes. Computational models can account for these solvent effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules). nih.govresearchgate.netjlu.edu.cn

For reactions involving this compound, the choice of solvent could influence the stability of charged intermediates or transition states. For example, a computational study on peracid oxidation showed that using fluorinated alcohol solvents significantly improves reaction yields and selectivities, an effect that was rationalized through DFT calculations of transition state energies. nih.gov A similar approach could be used to predict the optimal solvent conditions for reactions involving this compound.

Quantitative Structure-Reactivity Relationships (QSAR) in Chemical Systems

Quantitative Structure-Reactivity Relationships (QSAR) are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. researchgate.netresearchgate.net In the context of this compound, QSAR studies can provide valuable insights into how its unique structural features, namely the presence of chlorine and difluoro substituents, influence its chemical behavior. While specific QSAR models exclusively developed for this compound are not extensively documented in public literature, the principles of QSAR can be applied to understand its reactivity based on studies of similar halogenated carboxylic acids. sciepub.comnih.gov

The fundamental premise of QSAR is that the reactivity of a chemical is a function of its molecular structure. researchgate.net By quantifying structural properties, known as molecular descriptors, and correlating them with experimentally determined reactivity data, a predictive model can be constructed. These models are often expressed in the form of a linear or non-linear equation:

Reactivity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The development of a robust QSAR model involves several key steps: the selection of a dataset of compounds with known reactivities, the calculation of a wide range of molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical model, and rigorous statistical validation. nih.gov

Research Findings

Research on related halogenated and fluorinated organic compounds has demonstrated the utility of QSAR in predicting various forms of reactivity, such as reaction rates and biological activity. sciepub.comacs.orgmdpi.com For halogenated carboxylic acids, key molecular descriptors influencing their reactivity often fall into several categories:

Electronic Descriptors: These describe the distribution of electrons within the molecule and are crucial for understanding reactions involving charge separation or electrostatic interactions. The high electronegativity of the fluorine and chlorine atoms in this compound significantly impacts its electronic properties. nih.gov Descriptors such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important. sciepub.com For instance, the electron-withdrawing nature of the halogens is expected to increase the acidity of the carboxylic acid group.

Steric Descriptors: These descriptors account for the three-dimensional shape and size of the molecule. The presence of the relatively bulky chlorine atom and the two fluorine atoms can influence the accessibility of the reactive centers of the molecule. Descriptors like molecular volume, surface area, and specific steric parameters are often employed. pku.edu.cn

Topological Descriptors: These are numerical representations of the molecular structure, including the connectivity of atoms and the presence of branching. They provide a simplified way to encode structural information.

Thermodynamic Descriptors: Properties such as the enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp) can be correlated with the stability and reactivity of molecules. nih.gov

A hypothetical QSAR study on a series of substituted butanoic acids, including this compound, would likely reveal a strong correlation between its reactivity and a combination of these descriptor types. For example, a model predicting the acid dissociation constant (pKa) would likely be heavily influenced by electronic descriptors that quantify the electron-withdrawing effects of the halogen substituents. researchgate.net

Interactive Data Table of Molecular Descriptors for a Hypothetical QSAR Study

The following table presents a selection of molecular descriptors that would be relevant for a QSAR study of this compound and related compounds. The values for this compound are based on computational predictions from publicly available databases or calculated using standard computational chemistry methods. The values for the other compounds are included for comparative purposes to illustrate the range of properties within a potential QSAR dataset.

Frontier Applications in Specialized Chemical Domains

Utilization as a Key Synthon in Fluorinated Organic Chemistry

4-Chloro-3,3-difluorobutanoic acid serves as a valuable synthon, or building block, in the field of fluorinated organic chemistry. The presence of three distinct reactive sites—the carboxylic acid, the C-Cl bond, and the activated C-H bonds adjacent to the difluoro group—allows for a variety of chemical transformations. This versatility enables the construction of diverse fluorinated molecules, particularly heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. mdpi.comfrontiersin.org

The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid halides, providing a handle for a wide range of synthetic manipulations. The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of different substituents. Furthermore, the difluoromethylene group can influence the acidity of the neighboring protons, facilitating selective functionalization at the C2 and C4 positions.

Table 1: Potential Heterocyclic Scaffolds from this compound

Heterocycle ClassSynthetic StrategyPotential Application Areas
Nitrogen Heterocycles Cyclization reactions involving the carboxylic acid and a nitrogen-containing nucleophile, or through transformations involving the chloro group.Pharmaceuticals, agrochemicals organic-chemistry.orgsioc-journal.cnrsc.org
Oxygen Heterocycles Lactonization via intramolecular cyclization, or intermolecular reactions with diols.Biologically active compounds, specialty solvents nih.govrsc.orgd-nb.info
Sulfur Heterocycles Reactions with sulfur-containing nucleophiles to form thiophenes or other sulfur-containing rings.Materials science, electronic materials sioc-journal.cnorganic-chemistry.orgresearchgate.net

This table presents theoretical synthetic pathways to various heterocyclic systems, illustrating the versatility of this compound as a synthon.

Research into the synthesis of fluorinated heterocycles is an active area, with cycloaddition reactions being a prominent method for creating stereochemically controlled products. nih.gov While direct examples utilizing this compound are not extensively documented in publicly available literature, its structure is analogous to precursors used in the synthesis of biologically relevant molecules like pyrazoles, isoxazoles, and pyrimidines. acs.org

Role in the Development of Advanced Catalytic Systems

The development of advanced catalytic systems is crucial for efficient and selective chemical transformations. While direct catalytic applications of this compound are not widely reported, its structural features suggest potential roles in this domain. The carboxylic acid functionality allows for its use as a ligand for metal centers, potentially modulating the catalytic activity and selectivity of the resulting complex.

The presence of fluorine atoms can significantly alter the electronic properties of the ligand, which in turn influences the behavior of the catalyst. For instance, the electron-withdrawing nature of the difluoro group could enhance the Lewis acidity of a coordinated metal center, making it a more effective catalyst for certain reactions.

Table 2: Potential Catalytic Applications

Catalytic System ComponentPotential Role of this compoundTarget Reactions
Ligand for Transition Metals Modifies electronic and steric properties of the catalyst.Asymmetric synthesis, cross-coupling reactions
Organocatalyst Precursor The chiral center can be exploited for enantioselective catalysis.Aldol reactions, Michael additions
Co-catalyst or Additive Influences reaction kinetics and selectivity.Polymerization, oxidation reactions mdpi.comnih.gov

This table outlines hypothetical roles for this compound in catalysis, based on the known functions of similar fluorinated carboxylic acids.

The study of β,β-difluorocarboxylic acids as building blocks for medicinal chemistry is an area of growing interest. thieme-connect.com The development of efficient synthetic methods for these compounds, such as deoxofluorination of β-keto esters, highlights their value. thieme-connect.com The catalytic functionalization of C-F bonds is a challenging yet important area of research, and compounds like this compound could serve as model substrates for developing new catalytic methodologies. chemrevlett.com

Integration into Novel Polymer Architectures

Fluorinated polymers are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. numberanalytics.com this compound presents an interesting monomer for the synthesis of novel fluorinated polymers. Its bifunctional nature, with a carboxylic acid at one end and a reactive chloro group at the other, allows for its participation in step-growth polymerization reactions.

For example, it can be used to synthesize fluorinated polyesters through condensation with diols, or fluorinated polyamides via reaction with diamines. rasayanjournal.co.inresearchgate.netnih.govmdpi.com The resulting polymers would incorporate the difluoromethylene unit into the polymer backbone, which is expected to impart unique properties to the material.

The synthesis of polyamides, for instance, can be achieved through direct polycondensation methods. rasayanjournal.co.inresearchgate.net The Yamazaki-Higashi phosphorylation is one such technique where dicarboxylic acids are condensed with diamines using condensing agents like triphenyl phosphite (B83602) and pyridine. rasayanjournal.co.in

Table 3: Potential Polymer Structures from this compound

Polymer TypeCo-monomerPotential Polymer Properties
Polyester Diol (e.g., ethylene (B1197577) glycol)Enhanced thermal stability, hydrophobicity
Polyamide Diamine (e.g., hexamethylenediamine)Improved chemical resistance, unique solubility mdpi.compsu.edu
Polyether Diol (via Williamson ether synthesis)Flexibility, modified dielectric properties

This table illustrates the potential for creating various classes of fluorinated polymers using this compound as a key monomer.

The presence of the chlorine atom offers a site for post-polymerization modification, allowing for the introduction of further functionality and the creation of more complex polymer architectures. This could lead to the development of materials with tailored properties for specific applications, such as advanced coatings, membranes, or specialty plastics.

Applications in Analytical Standards and Method Development for Environmental or Industrial Monitoring (non-biological samples)

Accurate and reliable analytical methods are essential for monitoring the presence and concentration of chemical compounds in environmental and industrial samples. Certified reference materials and analytical standards are crucial for the calibration of analytical instruments and the validation of these methods. rasayanjournal.co.inoup.com

While there is no specific mention in the searched literature of this compound being used as a commercial analytical standard, the increasing focus on the environmental monitoring of per- and polyfluoroalkyl substances (PFAS) highlights the need for a wide range of fluorinated standards. mdpi.comnih.goveuropa.eu Short-chain PFAS, in particular, are of growing concern due to their mobility and persistence in the environment. nih.gov

Given its structure as a short-chain, chlorinated, and fluorinated carboxylic acid, this compound could potentially serve as:

An internal standard for the quantification of other halogenated organic compounds in complex matrices.

A reference compound in the development of new analytical methods for the detection of emerging fluorinated pollutants.

A component in a mixture of standards for the comprehensive screening of organofluorine compounds in industrial effluent or waste streams. numberanalytics.comqa-group.comnumberanalytics.com

The development of robust analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), is vital for the detection of these compounds at low concentrations. mdpi.companda.org The availability of a diverse library of well-characterized fluorinated compounds, including this compound, would be beneficial for advancing the field of environmental and industrial analysis.

Table 4: Potential Analytical Applications

ApplicationTechniquePurpose
Internal Standard LC-MS, GC-MSImprove accuracy and precision of quantification.
Method Development Chromatography, SpectroscopyOptimize separation and detection of new analytes.
Quality Control Material Proficiency TestingAssess the performance of analytical laboratories.

This table outlines the potential uses of this compound in an analytical chemistry context, based on the general need for a wider range of fluorinated reference materials.

Q & A

Basic: What are the recommended synthetic routes and purification methods for 4-chloro-3,3-difluorobutanoic acid?

Methodological Answer:
The synthesis typically involves halogenation and fluorination of a butanoic acid precursor. For example, chlorination can be achieved via electrophilic substitution using Cl₂ or SOCl₂, while fluorination may employ agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. A kinetic study approach, similar to nitration optimization in aromatic systems (e.g., adjusting nitric acid concentration and temperature as in ), can guide reaction condition tuning. Purification often involves recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or chromatographic methods like reverse-phase HPLC, as referenced in protocols for related fluorinated acids .

Advanced: How can computational models predict the acidity (pKa) of this compound?

Methodological Answer:
The Hammett equation is a robust tool for pKa prediction. For halogenated acids, substituent parameters (σ values) for -Cl (σ_meta = 0.37) and -F (σ_para = 0.06) are used. Using the equation:
pKa=pKa0ρΣσ\text{pKa} = \text{pKa}_0 - \rho \cdot \Sigma \sigma

where pKa0\text{pKa}_0 (reference acid, e.g., butanoic acid = 4.83) and ρ\rho (reaction constant, \sim1.5 for carboxylic acids). Substituting σ values for the 3,3-difluoro and 4-chloro groups yields an estimated pKa. Validation via potentiometric titration or UV-Vis spectroscopy is critical .

Advanced: How to resolve conflicting NMR data for halogenated butanoic acids like this compound?

Methodological Answer:
Contradictions in 19F^{19}\text{F} or 1H^{1}\text{H} NMR signals may arise from dynamic effects or solvent interactions. Strategies include:

  • Using deuterated DMSO or CDCl₃ to minimize solvent shifts.
  • Employing 2D techniques (e.g., HSQC, COSY) to assign overlapping peaks.
  • Referencing spectral databases for analogous compounds (e.g., 4-bromo-4,4-difluorobutanoic acid in or ethyl 4-chloro-3-hydroxybutanoate in ).

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • FTIR: Confirm carboxylic acid (-COOH, \sim1700 cm⁻¹) and C-F/Cl bonds (1100–500 cm⁻¹). Compare to fluorinated analogs in .
  • NMR: 1H^{1}\text{H} NMR identifies CH₂ and CH environments; 19F^{19}\text{F} NMR distinguishes between equivalent/non-equivalent fluorine atoms.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M-H]⁻ ion for C₄H₅ClF₂O₂⁻ = 168.98 Da).

Advanced: What strategies optimize fluorine incorporation in butanoic acid derivatives?

Methodological Answer:

  • Kinetic Control: Monitor reaction progress via GC or HPLC to identify optimal temperature and time, as demonstrated in nitration studies .
  • Fluorinating Agents: Compare DAST, XtalFluor-E, or Selectfluor for efficiency. For sterically hindered positions, bulky agents may reduce side reactions.
  • Solvent Effects: Polar solvents (e.g., DMF) enhance electrophilic fluorination.

Basic: How to assess the purity of this compound for experimental reproducibility?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection (210–230 nm). Calibrate against a certified reference standard (e.g., ≥98% purity as in ).
  • Melting Point: Compare observed mp to literature values (if available).
  • Elemental Analysis: Validate %C, %H, and %Cl/F content against theoretical values.

Advanced: How does steric and electronic effects of substituents influence the reactivity of this compound?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing -Cl and -F groups increase carboxylic acid acidity but may deactivate the β-carbon toward nucleophilic attack.
  • Steric Effects: The 3,3-difluoro substituents create a steric barrier, potentially slowing esterification or amidation. Computational tools (e.g., DFT calculations) model these effects by analyzing charge distribution and spatial hindrance, as seen in studies on related fluorinated phenols .

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